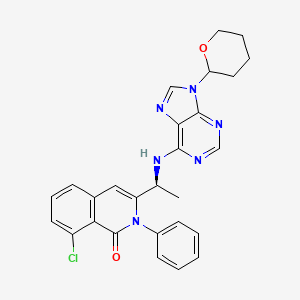

8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one

Description

This compound (hereafter referred to by its systematic name) is a key intermediate in the synthesis of Duvelisib (3), a U.S. FDA-approved phosphoinositide 3-kinase (PI3K) inhibitor used in hematologic malignancies . The compound features:

- An isoquinolin-1(2H)-one core substituted with a chlorine atom at position 8 and a phenyl group at position 2.

- A stereospecific (S)-configured ethyl group at position 3, bearing a purine moiety modified with a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N9 position of the purine ring .

The THP group enhances stability during synthesis, enabling selective deprotection in the final step to yield Duvelisib. The compound’s stereochemistry and purine linkage are critical for binding to PI3K isoforms δ and γ, which underpin its therapeutic relevance .

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN6O2/c1-17(32-25-24-26(30-15-29-25)33(16-31-24)22-12-5-6-13-36-22)21-14-18-8-7-11-20(28)23(18)27(35)34(21)19-9-3-2-4-10-19/h2-4,7-11,14-17,22H,5-6,12-13H2,1H3,(H,29,30,32)/t17-,22?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQUELCFJJXYHV-LBOXEOMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6CCCCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110105 | |

| Record name | 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350643-73-0 | |

| Record name | 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350643-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one (CAS: 1350643-73-0) is a complex organic compound with potential therapeutic applications due to its biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

- Molecular Formula : C27H25ClN6O2

- Molecular Weight : 500.99 g/mol

- IUPAC Name : 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one

- Purity : 98% .

Research indicates that the compound acts as a Topoisomerase II inhibitor , which is crucial for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that 8-chloro derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving breast cancer cell lines SK-BR-3 and MCF-7 revealed that the compound inhibited cell proliferation with varying potency, suggesting a correlation between Topoisomerase II inhibition and antiproliferative activity .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 8-Chloro Compound | SK-BR-3 | 2.0 ± 0.9 |

| 8-Chloro Compound | MCF-7 | 3.2 ± 0.7 |

These results indicate that the compound is more effective in cell lines with higher Topoisomerase IIα expression .

Case Studies

A notable case study involved the synthesis and evaluation of fluorinated purine derivatives, which included the compound . The study found that these derivatives not only inhibited Topoisomerase II but also showed promising results in imaging tumor expression levels via PET tracers .

Another study focused on the synthesis of hydroxamic acids as dual inhibitors against PI3K and HDAC enzymes, revealing that modifications to the purine structure significantly affected biological activity and selectivity . Although this study did not directly test the compound, it highlights the importance of structural modifications in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s isoquinolinone core distinguishes it from analogues with alternative heterocyclic systems:

Key Observations :

- Isoquinolinone vs. Quinazolinone: The quinazolinone derivatives (e.g., from ) exhibit a fused benzene-diazine ring system, which alters electron distribution and steric bulk compared to the isoquinolinone core. This impacts target selectivity and metabolic stability.

Substituent and Functional Group Analysis

a) Purine Modifications

- The target compound’s purine moiety is N9-THP-protected, a strategy to prevent undesired side reactions during synthesis. Similar compounds (e.g., ) feature unprotected purines or alternative modifications (e.g., 2-amino-6-chloro in ).

- The S-configuration at the ethyl bridge in the target compound is critical for chiral recognition in PI3K binding, whereas analogues with racemic or R-configuration show reduced activity .

b) Aromatic Substituents

Pharmacological Relevance (Indirect Insights)

Analogues like the quinazolinone derivatives () are reported in patents as kinase inhibitors, but their specificity profiles remain undisclosed.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one?

- Methodology :

- Suzuki-Miyaura cross-coupling : Use 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine as a starting material with phenylboronic acid derivatives. Reaction conditions include Pd(Ph₃)₄ catalyst, K₂CO₃ base, and toluene solvent under reflux (12 h). Purification via column chromatography (EtOAc/hexane gradient) yields the purine intermediate .

- Isoquinolinone functionalization : Introduce the (1S)-1-aminoethyl group via reductive amination or nucleophilic substitution. Monitor stereochemistry using chiral HPLC or polarimetry .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers.

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the H-NMR spectrum to confirm the (1S)-configuration of the ethylamino group .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tetrahydro-2H-pyran-protected purines) to validate stereochemistry .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodology :

- Kinase inhibition assays : Test against purine-binding kinases (e.g., CDKs, Aurora kinases) using ADP-Glo™ kits. IC₅₀ values should be calculated with dose-response curves (4-parameter logistic model) .

- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Compare results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the purine-isoquinolinone coupling step?

- Methodology :

- Catalyst screening : Compare Pd(Ph₃)₄, Pd(OAc)₂ with SPhos ligand, and Buchwald-Hartwig conditions. Track by-product formation via LC-MS .

- Solvent effects : Test toluene, DMF, and THF under microwave irradiation (100°C, 30 min). Higher polarity solvents may improve solubility but increase side reactions .

- Data Table :

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(Ph₃)₄ | Toluene | 65 | 98.2 |

| Pd(OAc)₂/SPhos | DMF | 72 | 95.4 |

Q. How to resolve contradictions in solubility data across different studies?

- Methodology :

- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Compare with computational predictions (e.g., log P from XLOGP3 vs. iLOGP) .

- Particle size analysis : Use dynamic light scattering (DLS) to assess aggregation. Smaller particles (<200 nm) may artificially inflate solubility measurements .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

- Methodology :

- Degradation studies : Incubate the compound in HCl (0.1 M, 37°C) and monitor via UPLC-QTOF. Identify degradation products (e.g., hydrolyzed tetrahydro-2H-pyran or dechlorinated isoquinolinone) .

- DFT calculations : Model the protonation of the purine N-9 atom, which destabilizes the tetrahydropyran protecting group. Compare energy barriers for hydrolysis pathways .

Q. How to design a robust stability-indicating HPLC method for this compound?

- Methodology :

- Column selection : Use a C18 column (e.g., Agilent Zorbax Eclipse Plus) with a gradient of 0.1% TFA in water/acetonitrile.

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidation (H₂O₂) to validate method specificity .

- Validation parameters : Include linearity (R² > 0.999), precision (%RSD < 2), and LOD/LOQ (<0.1% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.